PMP-D1 peptide
Description
Contextual Background of Peptide Signaling and Biological Regulation
Peptide signaling is a fundamental biological process where peptides act as signaling molecules to regulate a wide array of physiological functions. These molecules, typically short chains of amino acids, are involved in intercellular communication, controlling processes such as growth, development, metabolism, and immune responses. researchgate.netresearchgate.net Peptide signals are often derived from larger precursor proteins through post-translational modifications (PTMs) and proteolytic processing, which are crucial steps in generating their bioactive forms. researchgate.net This intricate processing ensures the specificity and regulation of peptide activity. researchgate.net Small peptides, ranging from 5 to 100 amino acids, play integral roles in plants and animals, regulating critical aspects of life despite their low abundance and small molecular weight. researchgate.net They serve as vital mediators of intercellular signaling. researchgate.net
Significance of PMP-D1 Peptide in Targeted Biological Systems
The significance of peptides, potentially including those referred to as PMP-D1 in specific contexts, lies in their high affinity and selectivity towards their targets. researchgate.netrhhz.net This makes them attractive candidates for targeted interventions in biological systems. For instance, D-peptides, which are composed of D-amino acids and can be more stable against proteolytic degradation compared to natural L-peptides, have shown promise in drug discovery due to their improved enzymatic stability and low immunogenicity. rhhz.net Research involving peptides denoted as "D1" in different studies highlights their potential roles in various systems, such as binding to amyloid-beta in Alzheimer's disease research or acting as modulators in other biological pathways. rhhz.net Another context where a "D1" peptide is mentioned is in relation to the dopamine (B1211576) D1 receptor, where a peptide derived from the D1 receptor sequence was used to disrupt its interaction with the D2 receptor, affecting signaling and function. science.gov The granulin (B1179632) superfamily, which includes PMP-D1, consists of cysteine-rich peptides with potential multiple biological activities. ebi.ac.uk These precursors are processed into mature granulins, suggesting a role in various biological processes. ebi.ac.uk
Overview of this compound Research Trajectory
The research trajectory involving peptides potentially related to "PMP-D1" reflects the broader advancements in peptide-based research. This includes the development of synthetic methods for peptides, such as solid-phase peptide synthesis (SPPS), which allows for the creation of modified peptides like D-peptides. rhhz.net Techniques like mirror-image phage display have been employed to discover D-peptide ligands with high proteolytic resistance and binding affinity. rhhz.net The exploration of peptides as potential therapeutics and drug delivery systems is an active area, with research focusing on overcoming challenges like stability and permeability through modifications and delivery strategies. researchgate.netnih.gov The study of post-translationally modified peptides (PMPs) in plants also indicates a trajectory towards understanding the complex processing and diverse functions of these signaling molecules. researchgate.net Research findings on specific peptides, such as a small 12-mer D-peptide abbreviated as D1 that could bind to Aβ in vitro, illustrate the investigation into the properties and potential applications of such compounds. rhhz.net The use of peptides to disrupt specific protein-protein interactions, as seen with a peptide targeting the dopamine D1-D2 receptor heteromer, represents another avenue of research. science.gov
Compound Information:
Properties
CAS No. |
140880-45-1 |
|---|---|
Molecular Formula |
C9H9NO |
Origin of Product |
United States |
Elucidation of Pmp D1 Peptide Biogenesis and Research Oriented Synthesis
Discovery and Identification Methodologies
The discovery and identification of novel peptides, including PMPs, often involve a combination of biochemical, molecular, and analytical techniques. Historically, peptides were isolated from biological sources based on observed biological activity. Modern approaches frequently utilize "-omics" technologies, such as proteomics and peptidomics, coupled with mass spectrometry, to identify peptides present in complex biological samples caymanchem.com. The identification process typically involves sample preparation, chromatographic separation, and mass spectrometric analysis to determine peptide mass and sequence caymanchem.com. For PMPs, identifying the native, biologically active form requires distinguishing it from the precursor protein and intermediate processing products. This often involves comparative analysis of peptide profiles under different physiological conditions or in genetically modified organisms affecting processing enzymes chemicalbook.compeptide.comnih.gov. Techniques such as Edman degradation or, more commonly now, tandem mass spectrometry (MS/MS) are employed for sequencing purified peptides caymanchem.com. The identification of a peptide like PMP-D1 would have likely involved such methodologies to determine its amino acid sequence and any structural modifications.
Precursor Processing and Post-Translational Modifications Relevant to Activity
PMPs originate from larger precursor proteins, and their maturation into biologically active forms is a tightly regulated process involving specific proteolytic cleavage and PTMs chemicalbook.compeptide.com. Precursor processing is often mediated by proteinases, such as subtilases, which recognize specific cleavage sites within the precursor sequence chemicalbook.compeptide.comnih.gov. These cleavage events release the mature peptide sequence.
Post-translational modifications are crucial for expanding the functional diversity of peptides and proteins, influencing their structure, stability, localization, and interaction with other molecules peptide.compharmaffiliates.com. For PMPs, PTMs can be directly relevant to their bioactivity, receptor binding, or stability in the biological environment chemicalbook.compeptide.com. Common PTMs include phosphorylation, glycosylation, sulfation, methylation, acetylation, lipidation, and the formation of disulfide bonds peptide.compharmaffiliates.com. Some ribosomally synthesized and post-translationally modified peptides (RiPPs) undergo extensive modifications like dehydration and heterocyclization, leading to unique structural features. The specific PTMs relevant to a peptide's activity are typically identified through mass spectrometry-based techniques that can detect modified amino acid residues caymanchem.com. Understanding the precise PTMs on PMP-D1 and the enzymes responsible for these modifications would be critical for fully elucidating its biogenesis and mechanism of action. The search results indicate that PMPs, in general, rely on specific PTMs for their bioactivity and interaction specificity chemicalbook.compeptide.com.
Advanced Synthetic Approaches for PMP-D1 Peptide and Research Analogs
The synthesis of peptides for research purposes, including PMPs and their analogs, is predominantly carried out using solid-phase peptide synthesis (SPPS). SPPS allows for the stepwise assembly of the peptide chain on an insoluble solid support, facilitating purification and handling.
Solid-Phase Peptide Synthesis Optimization for Research Scale
SPPS involves repetitive cycles of amino acid coupling and deprotection steps. The most common strategies utilize either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary Nα-protection. Fmoc chemistry is widely used for research-scale synthesis due to milder deprotection conditions. Optimization of SPPS for research scale focuses on achieving high purity and yield, which can be challenging for longer or complex sequences prone to aggregation or side reactions. Factors influencing synthesis success include the choice of solid support (resin), coupling reagents, solvents, reaction times, and temperatures. Recent advancements aim to improve efficiency and reduce waste, such as the development of wash-free SPPS methods.
| Step Efficiency | Theoretical Yield for a 10-mer Peptide | Theoretical Yield for a 70-mer Peptide |
| 97% | (0.97)^20 ≈ 54% | (0.97)^140 ≈ 1.4% |
| 99% | (0.99)^20 ≈ 82% | (0.99)^140 ≈ 24% |
| 99.5% | (0.995)^20 ≈ 90% | (0.995)^140 ≈ 50% |
Note: Theoretical yield calculated assuming 2 steps (coupling and deprotection) per amino acid addition.
Optimization efforts for peptides, including potential PMP-D1 synthesis, would involve minimizing side reactions, ensuring complete coupling and deprotection at each step, and potentially using pseudoproline dipeptides or other strategies to mitigate aggregation. The incorporation of modified amino acids, relevant for synthesizing PMPs with specific PTMs, requires the availability and optimized coupling conditions for appropriately protected building blocks.
Library Generation and Screening Strategies for this compound Variants
Peptide libraries are powerful tools in peptide research, enabling the high-throughput synthesis and screening of numerous peptide sequences to identify those with desired properties, such as target binding or biological activity. For PMP-D1, library generation could be used to explore the sequence-activity relationship, identify minimal active sequences, or develop analogs with improved characteristics.
Combinatorial peptide libraries are typically synthesized using SPPS, often employing a split-mix approach where resin beads are mixed and split during coupling cycles to generate diverse sequences on individual beads. Different library design strategies exist, including overlapping libraries to map linear epitopes, alanine (B10760859) scanning libraries to identify critical residues, truncation libraries to determine minimal active sequences, and random or scrambled libraries to explore sequence space broadly.
Screening strategies for these libraries depend on the desired activity. High-throughput screening methods are employed to rapidly assess the activity of large numbers of peptides. Techniques like phage display, although not strictly peptide synthesis on a solid support, are also used for generating and screening peptide libraries displayed on phage particles to identify binders to a target protein. For synthesized libraries on solid support, screening might involve on-bead assays or cleaving the peptides from the resin for testing in solution. Identifying active peptides from a large library requires sensitive detection methods and robust data analysis caymanchem.com. Generating and screening libraries of PMP-D1 variants could provide valuable insights into how sequence modifications or the presence of specific modified residues impact its activity or interaction with its biological target.
| Library Type | Description | Common Applications |
| Overlapping | Series of peptides with overlapping sequences from a larger protein. | Epitope mapping, identification of linear binding sites. |
| Alanine Scanning | Systematic replacement of each residue in a sequence with alanine. | Identification of critical residues for activity/binding. |
| Truncation | Series of peptides with systematic removal of residues from termini. | Determination of minimal active sequence length. |
| Random/Scrambled | Random or permuted sequences within a defined length or composition. | Discovery of novel bioactive peptides, sequence optimization. |
| Positional Scanning | Systematic substitution of specific positions with different amino acids. | Identification of preferred residues at key positions. |
Molecular Mechanisms of Pmp D1 Peptide Action
Identification and Characterization of PMP-D1 Peptide Receptors and Binding Partners
Identifying the specific receptors and binding partners for peptides like PMP-D1 is crucial for understanding their biological functions. Research into various peptides, including those with "PMP" or "D1" in their description, highlights diverse interaction partners such as cell surface receptors and membrane proteins nih.govresearchgate.netnih.gov. For instance, studies on prosaposin-derived peptides, which include a "D1,3 or cyclic psap peptide," indicate interactions that lead to the induction of Thrombospondin-1 (TSP-1), a protein known to interact with receptors like CD36 and CD47 upenn.edu. CD36 is expressed on various cells, including ovarian cancer cells, and its interaction with TSP-1 can trigger downstream signaling upenn.edu.
Peripheral membrane proteins (PMPs) in general are known to bind reversibly to biological membranes, interacting with specific lipids and integral proteins researchgate.net. These interactions are often transient and can involve covalent or non-covalent associations researchgate.net. The identification of PMP binding partners often involves techniques aimed at resolving the structure of the PMP bound to an integral protein or coordinating the PMP in relation to a specific lipid binding partner researchgate.net.
Quantitative Analysis of this compound-Target Binding Kinetics and Thermodynamics
Quantitative analysis of binding kinetics and thermodynamics provides essential data on the strength and duration of peptide-target interactions. While specific data for Palmitoyl pentapeptide (PMP-D1) binding kinetics was not extensively detailed in the provided results, studies on other peptide-protein interactions offer insights into the methodologies used. Techniques such as molecular dynamics simulations and experimental methods are employed to characterize binding and dissociation rates (kon and koff) and binding free energies (ΔG) acs.orgarxiv.orgboisestate.edu.
Accurate characterization of biomolecular binding thermodynamics and kinetics is critical for understanding their biological roles arxiv.orgboisestate.edu. Experimental techniques for measuring membrane-PMP affinities exist, although obtaining accurate data can be challenging due to factors like vesicle heterogeneity and potential protein aggregation acs.org. Computational approaches, such as molecular dynamics simulations, are also utilized to predict binding thermodynamics and kinetics acs.orgarxiv.orgboisestate.edu.
Data on binding kinetics and thermodynamics for specific peptide-protein interactions, like those involving the PMI peptide and MDM2, show that predicted values from simulations can be in good agreement with experimental data arxiv.org. These studies highlight the importance of both binding free energy and kinetic rates, as drug residence time (related to the dissociation rate) can correlate with efficacy arxiv.orgboisestate.edu.
Structural Analysis of this compound-Receptor Complexes and Interaction Interfaces
Structural analysis provides detailed information about how peptides interact with their targets at the atomic level. This includes determining the structure of peptide-receptor complexes and identifying the specific amino acids and interactions that mediate binding reading.ac.ukoup.comscience.gov. For peptides that interact with membrane proteins, understanding the structural details of their membrane-bound state is crucial researchgate.net.
Although specific high-resolution structural data for this compound (Palmitoyl pentapeptide) bound to a receptor was not found, research on other peptides and protein-protein interactions provides relevant context. For example, structural studies of peripheral membrane proteins bound to membranes or integral proteins aim to provide a detailed atomic resolution description of the interaction researchgate.net. Computational methods, such as molecular dynamics simulations, are often used to complement experimental techniques in visualizing these interactions researchgate.net.
Studies on protein-peptide complexes utilize techniques like X-ray crystallography and computational docking to visualize interaction interfaces core.ac.ukacs.org. These analyses can reveal key residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, van der Waals contacts), and conformational changes upon binding core.ac.ukacs.org. For instance, docking studies of phosphotyrosyl peptides with enzymes have been used to visualize interactions important for binding core.ac.uk.
The structural features of peptides, such as the presence of specific motifs or post-translational modifications, can significantly influence their interactions with receptors and other biomolecules nih.govresearchgate.net. Understanding these structural aspects is vital for deciphering the molecular mechanisms of peptide action.
This compound-Mediated Intracellular Signal Transduction Pathways
Upon binding to their receptors or interacting with cellular components, peptides like PMP-D1 can initiate or modulate intracellular signal transduction pathways nih.govnih.govnih.govboisestate.edu. These pathways involve a cascade of molecular events that ultimately lead to specific cellular responses. The nature of the activated or inhibited pathways depends on the identity of the peptide's targets and the cellular context.
Peptide hormones in plants, for example, are perceived by plasma membrane-localized receptor-like kinases (RLKs) or receptor-like proteins (RLPs), leading to receptor dimerization, phosphorylation, and activation of downstream signaling researchgate.net. Similarly, in mammalian cells, peptide binding to G protein-coupled receptors (GPCRs) can trigger downstream signaling via various molecules like phospholipase C (PLC), PI3K/AKT, and MAPK, and modulate calcium mobilization reading.ac.uk.
Research on prosaposin-derived peptides suggests they can inhibit ovarian cancer progression through mechanisms mediated by the induction of TSP-1 upenn.edu. TSP-1, in turn, can trigger downstream signaling from CD36, leading to direct cell killing upenn.edu. This highlights how peptide-receptor interactions can converge on known signaling nodes to exert their effects.
Activation or Inhibition of Downstream Signaling Cascades
This compound, or related peptides, can either activate or inhibit specific downstream signaling cascades depending on their targets. The interaction with a receptor can lead to the recruitment of intracellular signaling molecules, enzyme activation, or changes in protein phosphorylation status.
For instance, a peptide derived from the human ERα sequence was shown to inhibit ER/Src association, the Src/Erk pathway, and downstream effects like cyclin D1 expression aacrjournals.org. This demonstrates a mechanism of signal pathway inhibition by interfering with protein-protein interactions crucial for signal propagation aacrjournals.org.
In the context of prosaposin-derived peptides, the induction of TSP-1 and subsequent interaction with CD36 can activate proapoptotic signaling pathways in ovarian cancer cells upenn.edu. This suggests an activation of cascades leading to programmed cell death upenn.edu.
The specific downstream signaling cascades affected by this compound would depend on its confirmed receptors and binding partners. Based on the available information, interactions leading to the modulation of pathways involving receptors like CD36 and potentially those influenced by peripheral membrane protein interactions are plausible upenn.eduresearchgate.net.
Modulations of Gene Expression and Proteomic Profiles by this compound
Beyond immediate signaling events, peptides can also influence cellular behavior by modulating gene expression and proteomic profiles. This involves altering the transcription of genes and the abundance of proteins within the cell, leading to more long-term effects.
Changes in gene expression, such as the increased expression of cyclin D1, have been observed as a downstream effect of signaling pathways modulated by peptides aacrjournals.org. Cyclin D1 is a key regulator of the cell cycle, and its altered expression can impact cell proliferation aacrjournals.orgnih.gov.
Proteomic analysis can provide a broader view of the cellular changes induced by peptide treatment by quantifying changes in protein levels nih.govresearchgate.net. Studies using plasma membrane proteomics (PMP) have identified alterations in the abundance of cell surface proteins in response to various stimuli nih.govresearchgate.net.
While specific data on the global gene expression and proteomic changes induced by Palmitoyl pentapeptide (PMP-D1) were not detailed in the search results, the principle of peptide-mediated modulation of these profiles is well-established for other peptides and signaling molecules nih.govaacrjournals.orgnih.govresearchgate.net. Such modulations would represent the integrated outcome of the activated or inhibited intracellular signaling pathways.
This compound Interactions with Enzymes and Other Biomolecules
Peptides can interact with a variety of enzymes and other biomolecules within the cellular environment, influencing their activity or function mdpi.comfrontiersin.org. These interactions can be direct, such as acting as enzyme substrates or inhibitors, or indirect, through modulation of signaling pathways that affect enzyme activity or the function of other biomolecules.
Some peptides are known to interact with proteases, either as substrates that are cleaved or as inhibitors that block enzyme activity google.com. The specificity of these interactions can be influenced by the peptide sequence and structure google.com.
Studies on phosphotyrosyl peptides, for instance, have investigated their interactions with enzymes like purple acid phosphatases, acting as both substrates and inhibitors core.ac.uk. Computational docking has been used to visualize how these peptides bind to the enzyme active site core.ac.uk.
Peripheral membrane proteins, a class that includes some proteins containing peptide domains, can themselves have enzymatic domains or interact with enzymes as part of signaling complexes researchgate.net. For example, PTEN is a PMP with a phosphatase domain that interacts with membrane lipids researchgate.net.
| Compound Name | PubChem CID |
| Palmitoyl pentapeptide | 58942400 |
| Ketamine | 3821 |
Interactive Data Table (Conceptual - Requires Implementation)
Below is a conceptual representation of how an interactive data table could present quantitative binding data if it were available for this compound and its targets.
| Target/Binding Partner | Binding Affinity (KD or IC50) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | Method (e.g., SPR, ITC, MD Simulation) |
| [Receptor 1] | [Value] | [Value] | [Value] | [Method] |
| [Enzyme 1] | [Value] | - | - | [Method] |
| [Biomolecule 1] | [Value] | [Value] | [Value] | [Method] |
Cellular and Subcellular Effects of Pmp D1 Peptide
In Vitro Cellular Functional Studies
In vitro studies are crucial for understanding the direct effects of compounds on cellular behavior. Research on various peptides has demonstrated their influence on a range of cellular functions when studied in controlled laboratory settings using cell cultures.
PMP-D1 Peptide Influence on Cellular Proliferation, Differentiation, and Viability
While specific data for this compound is not available in the search results, studies on other peptides highlight their potential to modulate cellular proliferation, differentiation, and viability. For instance, a phospholipase D1 (PLD1)-inhibitory peptide (TAT-TVTSP) was shown to inhibit the proliferation of gastric cancer cells and impair their colony-forming ability by inducing cell cycle arrest. This peptide did not induce cell death but triggered cell cycle arrest by activating p21 and p27 via AKT phosphorylation. Additionally, zein-derived peptides have been reported to promote the proliferation and increase the viability of C2C12 myoblasts. These peptides increased the S phase proportion and decreased the apoptosis rate in these cells.
Regulation of Cellular Migration, Invasion, and Adhesion by this compound
The regulation of cellular migration, invasion, and adhesion is critical in various biological processes, including development, wound healing, and disease progression like cancer metastasis. Research on different peptides has demonstrated their capacity to influence these processes. For example, a PLD1-inhibitory peptide disrupted the migration and invasion of gastric cancer cells in Transwell and wound-healing assays. Peptides can modulate cell migration by targeting various molecules involved in cell-matrix interactions, such as integrins, and by affecting focal adhesions. Some peptides derived from extracellular matrix proteins can also influence cell adhesion and migration.
Immunomodulatory Responses in Specific Cellular Models
Peptides can exert immunomodulatory effects by interacting with various immune cells and influencing the production of cytokines. While specific immunomodulatory effects of this compound were not found, studies on other immunomodulatory peptides have shown they can affect a wide range of immune cells, including T-cells, B-cells, macrophages, and monocytes. These peptides can act as ligands for receptors like Toll-like receptors, influencing downstream signaling pathways and modulating both innate and adaptive immunity. Some peptides have been observed to stimulate chemokine production and decrease the release of pro-inflammatory cytokines.
Metabolic Reprogramming and Bioenergetic Alterations Induced by this compound
Metabolic reprogramming is a hallmark of various cellular states, particularly in rapidly proliferating cells like cancer cells. While information specific to this compound's impact on cellular metabolism is not available in the search results, studies on other agents, such as platelet-derived microparticles (PMPs), have shown they can induce metabolic reprogramming in recipient cells. This can involve alterations in processes like oxidative phosphorylation (OXPHOS) and glycolysis. Peptides targeting specific metabolic pathways or receptors involved in metabolic regulation, such as formyl-peptide receptor 2 (FPR2), have been shown to redirect metabolic fluxes, influencing pathways like the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle.
This compound Effects in Diverse Cell Lines and Primary Cell Cultures
The study of cellular effects often utilizes various cell lines and primary cell cultures, which offer different models for investigating biological processes. Cell lines provide a continuous and homogeneous cell population, while primary cultures, derived directly from tissues, can better represent the in vivo situation. Although specific studies detailing the effects of this compound across diverse cell lines and primary cell cultures were not found, research on other peptides demonstrates that their effects can vary depending on the cell type and its specific microenvironment. Studies on other peptides affecting proliferation, migration, and immunomodulation have been conducted using a variety of cell models, including cancer cell lines and immune cells.
Intracellular Localization, Trafficking, and Turnover of this compound
Understanding the intracellular fate of a peptide is crucial for elucidating its mechanism of action. This includes its localization within the cell, how it is transported (trafficking), and how it is degraded (turnover). While specific information on the intracellular localization, trafficking, and turnover of this compound is not available in the search results, general mechanisms of peptide and protein trafficking and turnover within cells have been described. For instance, proteins can be trafficked through various cellular compartments, including the endoplasmic reticulum and endosomes. Ubiquitination is a key process involved in regulating protein turnover and can influence intracellular localization and trafficking. The stability and cellular permeability of peptides, including modified peptides like stapled or D-peptides, can also influence their intracellular availability and activity.
Pmp D1 Peptide Activity in Preclinical Biological Models
Investigation in Disease-Relevant Animal Models
Animal models are indispensable tools in preclinical research to investigate the role of peptides in the context of complex biological systems and disease states. neurodegenerationresearch.euscielo.broaepublish.comaccscience.com These models aim to replicate aspects of human diseases, allowing researchers to study disease pathogenesis and evaluate the potential therapeutic effects of candidate compounds. scielo.broaepublish.com
Assessment of PMP-D1 Peptide's Role in Modulating Disease Pathophysiology and Associated Biomarkers
Research in disease-relevant animal models focuses on how this compound might influence the underlying biological processes of a disease and alter measurable indicators (biomarkers) associated with the disease state. While specific studies directly assessing this compound in this context were not extensively found in the search results, related research on other peptides in disease models provides a framework for this type of investigation.
Studies involving other peptides in disease models have demonstrated their ability to modulate disease pathophysiology. For instance, research on peptides in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) utilizes rodent models to study protein aggregation, neuronal degeneration, and cognitive decline. scielo.braccscience.com Biomarkers such as amyloid-beta (Aβ) peptides, total tau (t-tau), and phosphorylated tau (p-tau) in cerebrospinal fluid (CSF) are commonly assessed in AD models to monitor disease progression and the impact of interventions. nih.govmdpi.com The feasibility of detecting and quantifying modified peptides as potential biomarkers for AD has also been explored. mdpi.com
In the context of cancer, studies have investigated the effects of peptides on tumor growth, metastasis, and the tumor microenvironment in animal models. For example, a cyclic peptide derived from prosaposin was studied in a patient-derived xenograft model of ovarian cancer, demonstrating inhibition of tumor progression and modulation of the tumor microenvironment, including macrophage infiltration and vascularity. upenn.edu Biomarkers related to angiogenesis, such as CD31, and immune cell infiltration, such as CD107b (Mac-3), were assessed to evaluate the peptide's effects. upenn.edu
While direct data on this compound's impact on specific disease biomarkers in animal models is limited in the provided search results, the methodologies and approaches used for other peptides, such as assessment of pathological hallmarks and changes in relevant molecular markers, would be applicable to investigations involving this compound.
In Vivo Target Engagement and Mechanism Validation Studies
Understanding how a peptide interacts with its intended biological target in a living organism (in vivo target engagement) and validating the proposed mechanism of action are critical steps in preclinical development. tum.denuvisan.compelagobio.com These studies help confirm that the peptide reaches its target, binds to it, and elicits the desired biological effect through the hypothesized pathway.
Methods for assessing in vivo target engagement often involve techniques that can measure the interaction between the peptide and its target in tissues or cells from treated animals. For instance, cellular thermal shift assay (CETSA) is a method used to measure target engagement in complex biological systems, including whole blood, by assessing the thermal stability of the target protein upon binding of the compound. pelagobio.com This approach can be adapted to study target engagement in preclinical animal models. pelagobio.com
Mechanism validation studies in vivo aim to confirm that the observed phenotypic effects of the peptide are indeed mediated through its interaction with the target and the downstream signaling pathways. This can involve using genetic models (e.g., knockout or knockdown of the target), pharmacological inhibitors of downstream effectors, or measuring changes in the levels or activity of components within the proposed pathway.
While specific in vivo target engagement and mechanism validation studies for this compound were not detailed in the search results, the broader field of peptide research in preclinical models employs these strategies. For example, studies on stapled peptides designed to target intracellular protein-protein interactions have explored the relationship between peptide properties, cellular permeability, and on-target activity in cell-based assays, which can inform in vivo study design. nih.gov Validating the mechanism of action often involves demonstrating that the peptide's effects are dependent on the presence and activity of its presumed target.
This compound's Role in Normal Physiological Processes
Beyond disease contexts, peptides can play significant roles in regulating normal physiological processes. nottingham.ac.ukunito.it Investigating the effects of this compound in healthy research models can provide insights into its potential endogenous functions and help predict potential off-target effects when studied in disease models.
The granulin (B1179632) family, to which this compound is evolutionarily related, has been implicated in a variety of physiological processes, including wound healing, inflammation, and tumorigenesis. ebi.ac.uk Progranulin (PGRN), a human granulin precursor, is involved in lysosomal function and its deficiency is linked to neurodegenerative disorders. ebi.ac.uk
Studies in various organisms, including insects like Drosophila, have highlighted the roles of peptides in regulating developmental and physiological processes. For example, the relaxin-like peptide hormone Drosophila insulin-like peptide 8 (Dilp8) and its receptor Lgr3 are involved in coordinating developmental processes during metamorphosis. biorxiv.orgbiorxiv.org This suggests that peptides related to those found in insects, like this compound from migratory locusts, could have roles in regulating growth, development, or metabolic processes in other organisms.
While direct studies on the role of this compound in normal physiological processes in research models are not explicitly detailed in the provided results, its evolutionary relationship to granulins and the known functions of related peptides in regulating diverse biological activities suggest that this compound could also have roles in normal physiological functions.
Organ-Specific Responses and Systemic Biological Effects in Research Models
Research on other peptides in animal models has demonstrated varying organ-specific responses and systemic effects. For instance, studies on peptides targeting specific receptors or enzymes have shown differential accumulation and activity in target tissues. Investigations into the effects of peptides on the central nervous system in neurodegenerative disease models involve analyzing changes in brain tissue. open.ac.uk Studies in cancer models assess the impact of peptides on tumor tissue, as well as potential effects on other organs. upenn.edu
Systemic biological effects can include changes in physiological parameters, immune responses, or metabolic profiles. For example, studies on resolvin D1, a peptide, in a mouse model of paclitaxel-induced neuropathic pain, examined its effects on mechanical allodynia, a systemic pain response, and investigated its mechanism involving macrophages. nih.gov
While specific data on the organ-specific responses and systemic biological effects of this compound in research models are not provided in the search results, such investigations would typically involve administering the peptide to animals and analyzing its presence and effects in various organs and measuring systemic indicators of biological activity. The evolutionary origin of this compound from the pars intercerebralis of migratory locusts embl.deebi.ac.uk suggests a potential role in neuroendocrine regulation, which could imply systemic effects.
Structure Activity Relationship Sar and Pmp D1 Peptide Engineering for Research
Identification of Critical Amino Acid Residues and Motifs for Biological Function
Identifying critical amino acid residues and motifs is a primary step in understanding the biological function of a peptide and forms the basis of SAR. These critical residues are often located in the active site of enzymes or at the binding interface of protein-protein interactions, playing a pivotal role in catalysis or interaction specificity. patsnap.comnih.gov Changes to these specific amino acids can significantly alter or abolish the peptide's activity.
Motifs are recurring patterns of amino acid sequences that are associated with a specific biological function or structural feature. cncb.ac.cnbitesizebio.com For instance, in the context of Chlamydia trachomatis polymorphic membrane proteins (Pmps), signature repeating tetrapeptide motifs like FxxN and GGA (I, L, V) are concentrated in the extracellular passenger domain. biorxiv.orgnih.gov While initially thought to mediate cellular adhesion, structural studies suggest these motifs are buried and contribute to the beta-helical structure, positioning external loops that likely interact with host ligands important for infection. nih.gov This highlights that motifs may play structural roles that indirectly support biological function by presenting interaction sites.
Experimental techniques such as alanine (B10760859) scanning mutagenesis, where individual amino acids are systematically replaced by alanine, can help pinpoint residues critical for binding or activity. arxiv.org Computational tools can also predict critical residues and functional sites within a protein or peptide sequence. nih.gov
Rational Design and Synthesis of PMP-D1 Peptide Analogs and Mimetics for Research Applications
Rational design and synthesis of peptide analogs and mimetics are employed to create molecules with enhanced properties, such as increased stability, improved binding affinity, or altered biological activity, for specific research applications. cnr.ituq.edu.auazolifesciences.com This process often involves modifying the original peptide sequence based on SAR information to address limitations like poor proteolytic stability or low bioavailability inherent to natural peptides. rsc.orgmdpi.comresearchgate.netresearchgate.net
Peptidomimetics are molecules designed to mimic the structural and chemical features of a peptide while often possessing improved drug-like properties. azolifesciences.com They can range from modified peptides incorporating non-canonical amino acids or altered backbones to entirely non-peptide small molecules that retain the key interaction elements of the parent peptide. azolifesciences.comresearchgate.netresearchgate.netnih.gov
Application of Conformational Constraints and Cyclization Strategies to this compound
Applying conformational constraints and cyclization strategies is a common approach to rigidify peptides, which can lead to improved biological activity by pre-organizing the peptide into a conformation favorable for target binding. rsc.orgmdpi.comnih.gov Cyclization, the formation of a cyclic structure within the peptide, reduces conformational flexibility, resulting in a more defined three-dimensional shape. mdpi.comnih.gov This decreased entropy change upon binding to a target molecule can enhance binding affinity and selectivity. mdpi.comnih.gov
Various cyclization strategies exist, including head-to-tail, side chain-to-side chain, head-to-side chain, and tail-to-side chain cyclization. mdpi.comnih.gov Chemical methods like direct amide bond formation, native chemical ligation, or bioorthogonal reactions can be used to achieve cyclization. nih.gov Beyond improved binding, cyclization can also enhance resistance to metabolic degradation and, in some cases, improve cell permeability. rsc.orgnih.gov
Incorporating structural modifications, such as D-amino acids or N-alkyl groups, into a cyclic peptide scaffold can further fine-tune its conformation and properties. sci-hub.seuq.edu.au
Incorporation of Non-Canonical Amino Acids and Chemical Modifications
Incorporating non-canonical amino acids (ncAAs) and applying chemical modifications are powerful strategies to alter the properties of peptides for research purposes. ncAAs are amino acids not among the 20 standard proteinogenic amino acids and can be natural or synthetic. nih.govbiorxiv.org Their incorporation can introduce novel functionalities, enhance stability, or influence the peptide's conformation. researchgate.netnih.govresearchgate.net For example, D-amino acids can be incorporated to increase resistance to proteolytic degradation. nih.govrhhz.net
Chemical modifications can include backbone modifications, such as N-methylation or the introduction of non-amide linkages (e.g., ester bonds to form depsipeptides), and side-chain modifications. researchgate.netresearchgate.netnih.govuq.edu.aumdpi.com These modifications can impact a peptide's stability, lipophilicity, and interaction with target molecules. researchgate.netresearchgate.netuq.edu.au Phosphorylation is another important post-translational modification that can be introduced, influencing protein and peptide function. nih.gov The rational design of peptidomimetics often relies on understanding how these modifications affect the structure-function relationship. researchgate.net
Computational Modeling and In Silico Approaches in this compound Design and Optimization
Computational modeling and in silico approaches have become indispensable tools in peptide design and optimization for research. nih.govnumberanalytics.comprinceton.edu These methods allow researchers to predict peptide structures, simulate interactions with target molecules, and evaluate the potential effects of modifications before experimental synthesis. nih.govnumberanalytics.com This can significantly reduce the time and cost associated with peptide engineering. numberanalytics.com
In silico tools can be used to:
Analyze protein-protein interaction interfaces to identify potential peptide binding sites and "hotspot" residues critical for interaction. nih.gov
Predict the three-dimensional structure of peptides and their complexes with target proteins. nih.gov
Evaluate the binding affinity and stability of designed peptide sequences or analogs. nih.govprinceton.edu
Design and optimize peptide sequences for desired properties, such as enhanced binding or increased stability. arxiv.orgnih.govnumberanalytics.comprinceton.edu
Model the effects of conformational constraints, cyclization, and the incorporation of non-canonical amino acids or chemical modifications on peptide structure and function. nih.govnih.gov
Algorithms and software tools are available for sequence-based and structure-based peptide design, allowing for the prediction and optimization of various physicochemical properties. nih.gov Machine learning applications are also being developed to predict properties like binding affinity, particularly for peptides containing non-canonical amino acids. biorxiv.org While computational models involve simplifications of complex biological systems and their accuracy depends on the quality of input data, they provide a powerful virtual environment for testing hypotheses and guiding experimental design in this compound research. numberanalytics.com
Advanced Methodologies for Pmp D1 Peptide Research
Biophysical Characterization Techniques for PMP-D1 Peptide-Target Interactions
The primary mechanism of the this compound is the disruption of the physical interaction between the dopamine (B1211576) D1 and D2 receptors. nih.gov To verify and quantify this disruptive effect, researchers have employed sophisticated biophysical techniques that can probe protein-protein interactions in vitro and in living cells.
Co-immunoprecipitation (Co-IP) has been a foundational technique in demonstrating the this compound's effect. nih.gov In this method, an antibody targeting one of the receptor proteins (e.g., the D2 receptor) is used to pull it out of a solution containing the receptor complex. If the D1 receptor is also pulled down, it confirms their physical association. Studies have shown that pretreatment with the TAT-D1 peptide significantly reduces the amount of D1 receptor that is co-immunoprecipitated with the D2 receptor in both cell cultures and rat brain tissue, providing direct evidence of the peptide's ability to disrupt the D1-D2 heteromer. nih.gov
Bioluminescence Resonance Energy Transfer (BRET) is another powerful technique used to monitor protein-protein interactions in real-time within living cells. nih.govnih.govmdpi.commdpi.comyoutube.com This method involves fusing a bioluminescent donor molecule (like Renilla luciferase, Rluc) to one protein of interest (e.g., D1 receptor) and a fluorescent acceptor molecule (like Yellow Fluorescent Protein, YFP) to the other (e.g., D2 receptor). mdpi.com When the two proteins are in close proximity (typically less than 10 nanometers), energy is transferred from the donor to the acceptor, resulting in the emission of light by the acceptor. mdpi.com Research has demonstrated a dose-dependent decrease in the BRET signal between D1-Rluc and D2-YFP in the presence of the TAT-D1 peptide, quantitatively confirming that the peptide disrupts the D1-D2 receptor interaction. nih.gov
| Technique | Principle | Application to PMP-D1 Research | Key Findings |
| Co-immunoprecipitation (Co-IP) | Uses an antibody to isolate a specific protein and its binding partners from a complex mixture. ptglab.com | To qualitatively assess the disruption of the D1-D2 receptor heteromer by the this compound. nih.gov | Pre-treatment with TAT-D1 peptide reduced the co-immunoprecipitation of D1 and D2 receptors, indicating a physical separation of the heteromer. nih.gov |
| Bioluminescence Resonance Energy Transfer (BRET) | A non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor that occurs when they are in close proximity. mdpi.com | To quantitatively measure the disruption of the D1-D2 receptor interaction in living cells in real-time. nih.gov | TAT-D1 peptide caused a dose-dependent reduction in the BRET signal between D1 and D2 receptors, confirming the disruption of the heteromer. nih.gov |
Advanced Imaging Techniques for this compound Tracking and Visualization in Biological Systems
Visualizing the journey of the this compound within a biological system is crucial for understanding its pharmacokinetics and cellular mechanism of action. Advanced imaging techniques offer the potential to track the peptide and observe its effects at a subcellular level.
While specific applications of advanced imaging for the this compound are not yet widely published, the methodologies exist to make this possible. Confocal microscopy has been used in the initial research to visualize the distribution of D1 receptors in cells. nih.govnih.gov For tracking the this compound itself, it could be labeled with a fluorescent dye. nih.govresearchgate.netpepdd.com This would allow for the visualization of its cellular uptake, distribution, and co-localization with its target receptors. Environment-sensitive fluorescent labels could even provide information about the peptide's local microenvironment, reporting on binding events or conformational changes. mdpi.com
Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy, could offer even greater detail, potentially allowing for the visualization of the this compound interacting with individual D1-D2 receptor heteromers on the cell surface or within intracellular compartments. nih.gov
| Imaging Technique | Principle | Potential Application for PMP-D1 Research |
| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, allowing for the creation of high-resolution, three-dimensional images of fluorescently labeled samples. mdpi.com | Tracking of fluorescently labeled this compound to determine its cellular and subcellular localization. researchgate.netnih.gov |
| Super-Resolution Microscopy (SRM) | A group of techniques that bypass the diffraction limit of light microscopy to achieve nanoscale resolution. nih.gov | Visualization of the this compound interacting with individual D1-D2 receptor complexes on the neuronal membrane. |
Comprehensive Proteomic and Metabolomic Profiling in Response to this compound Activity
The disruption of the D1-D2 receptor heteromer by the this compound initiates a cascade of downstream signaling events. nih.gov Comprehensive "omics" approaches, such as proteomics and metabolomics, are powerful tools to map these changes on a global scale.
Proteomics involves the large-scale study of proteins, their structures, and their functions. mdpi.com By comparing the proteome of cells or tissues before and after treatment with the this compound, researchers could identify changes in protein expression and post-translational modifications that are a direct consequence of D1-D2 heteromer disruption. This could reveal novel signaling pathways and downstream effectors of the this compound. For instance, studies have already begun to characterize the differential protein expression in D1- and D2-expressing neurons, providing a baseline for understanding the effects of modulating their interaction. mdpi.com
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.govnih.govpnas.org As dopamine receptor signaling is known to influence cellular metabolism, profiling the metabolome in response to the this compound could uncover metabolic pathways that are regulated by the D1-D2 heteromer. nih.govnih.gov For example, studies have shown that dopamine D2 receptor signaling in the brain can modulate the liver's metabolomic profiles, highlighting the systemic effects of dopamine signaling. nih.govnih.gov
| Omics Approach | Focus of Analysis | Potential Insights for PMP-D1 Research |
| Proteomics | The complete set of proteins expressed by an organism or a cell at a particular time. mdpi.com | Identification of changes in protein expression and signaling pathways affected by the disruption of the D1-D2 heteromer. |
| Metabolomics | The complete set of small-molecule metabolites within a biological sample. nih.govnih.govpnas.org | Elucidation of metabolic pathways that are regulated by D1-D2 receptor heteromer signaling. |
Application of Gene Editing and Molecular Genetic Tools to Dissect this compound Pathways
Gene editing technologies, most notably CRISPR-Cas9, offer unprecedented precision to manipulate the genetic makeup of cells and organisms. nih.gov These tools can be applied to dissect the specific molecular components of the this compound's mechanism of action.
The interaction between the D1 and D2 receptors occurs at specific amino acid residues in the carboxyl tail of the D1 receptor. nih.govwikipedia.org Using gene editing, researchers could systematically mutate these residues in cell lines or animal models. nih.gov By observing how these mutations affect the binding and function of the this compound, the precise molecular determinants of the peptide's activity can be mapped.
Furthermore, gene editing could be used to knock out or modify other proteins that are hypothesized to be part of the D1-D2 heteromer signaling pathway. frontiersin.org By testing the effects of the this compound in these genetically modified systems, a more complete picture of the peptide's functional pathway can be constructed. For example, understanding the role of scaffolding proteins that interact with the D1 receptor's carboxyl-terminal tail could be crucial. nih.gov
| Genetic Tool | Mechanism | Potential Application in PMP-D1 Research |
| CRISPR-Cas9 | A gene-editing tool that uses a guide RNA to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break, allowing for the insertion, deletion, or modification of genes. nih.gov | To create cell lines or animal models with specific mutations in the D1 or D2 receptors to identify the precise binding site and mechanism of action of the this compound. |
| Site-Directed Mutagenesis | A molecular biology method used to make specific and intentional changes to the DNA sequence of a gene and any gene products. nih.gov | To alter the amino acid residues in the D1 receptor's carboxyl tail that are critical for the interaction with the D2 receptor and the this compound. nih.gov |
Future Perspectives and Emerging Research Avenues for Pmp D1 Peptide
Integration with Systems Biology and Network Pharmacology for Holistic Understanding
A comprehensive understanding of PMP-D1's biological significance necessitates a shift from a reductionist to a holistic approach. Systems biology and network pharmacology offer powerful frameworks for achieving this by contextualizing the peptide within complex biological networks.
Network pharmacology, a discipline that investigates the interactions between drugs, targets, and diseases from a network perspective, can be instrumental in predicting the potential mechanisms of action of PMP-D1. rsc.orgmdpi.com By constructing and analyzing "peptide-target-pathway" networks, researchers can identify the key proteins and signaling pathways that PMP-D1 may modulate. rsc.org This approach allows for a broader understanding of how the peptide might influence cellular processes and contribute to physiological or pathological states. mdpi.com For instance, identifying the core targets of a peptide can reveal its involvement in critical signaling pathways, such as the PI3K-Akt or MAPK signaling pathways. rsc.org
Systems biology complements this by providing a framework to integrate diverse datasets—including genomics, proteomics, and metabolomics—to model the peptide's effects on the entire biological system. This integrated approach can help to unravel the complex and often indirect effects of PMP-D1, moving beyond a simple one-peptide, one-target paradigm.
Exploration of PMP-D1 Peptide as a Novel Research Tool or Biological Probe
Beyond its potential therapeutic applications, the this compound could serve as a valuable research tool or biological probe to investigate specific biological processes. Peptides are increasingly being recognized for their utility as chemical tools to study protein surfaces and protein-protein interactions (PPIs). researchgate.net
The specificity of a peptide for its target can be harnessed to selectively modulate the function of a particular protein or receptor complex. For example, peptides have been designed to disrupt the interaction between specific dopamine (B1211576) receptor subtypes, thereby providing a tool to dissect the physiological roles of these receptor heteromers. nih.gov Similarly, PMP-D1 could potentially be used to probe the function of its currently unknown binding partners.
Furthermore, peptides can be modified, for instance, through cyclization or the incorporation of photoswitchable moieties, to enhance their stability and allow for precise spatial and temporal control over their activity. researchgate.net Such engineered versions of PMP-D1 could become powerful tools for studying dynamic cellular events. The development of high-quality chemical probes is essential for deciphering the complex chemistry of life at a systems level. nih.gov
Unexplored Biological Roles and Interorgan Crosstalk
The full spectrum of PMP-D1's biological functions remains largely uncharted territory. Future research should aim to explore its potential involvement in a wide array of physiological processes beyond its initially identified context. This includes investigating its role in different tissues and organs and understanding how it might mediate communication between them.
Challenges and Opportunities in this compound Research Advancement
The advancement of research on PMP-D1, and peptides in general, is not without its challenges. However, these challenges also present significant opportunities for innovation.
Challenges:
Proteolytic Instability: A primary drawback of peptide-based molecules is their susceptibility to degradation by proteases, which can limit their in vivo efficacy. frontiersin.org
Production and Purification: The chemical synthesis of peptides can be resource-intensive, often requiring large quantities of solvents and expensive materials, which raises concerns about environmental impact and cost of production. dcatvci.orgnih.gov The purification process can also be complex, especially for longer or more complex peptides. dcatvci.org
Delivery and Bioavailability: The physicochemical properties of peptides can make it difficult for them to cross biological barriers, such as the cell membrane or the blood-brain barrier, which can affect their bioavailability when administered systemically. researchgate.net
Opportunities:
Green Chemistry and Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly and sustainable methods for peptide synthesis. nih.gov This includes exploring greener solvents and more efficient synthetic strategies to reduce waste and resource consumption. researchgate.net
Recombinant Production: Recombinant DNA technology offers a cost-effective, scalable, and more sustainable alternative to chemical synthesis for producing peptides. dcatvci.org This approach can yield highly pure peptides and is particularly advantageous for producing larger and more complex molecules. dcatvci.org
Advanced Drug Delivery Systems: To overcome the challenges of peptide delivery, researchers are developing innovative drug delivery systems. These include the use of peptide carriers to transport drugs across physiological barriers and the development of self-assembling peptide-based nanomaterials. researchgate.net
Structural Modifications: Chemical modifications, such as the use of D-amino acids to create "mirror-image" peptides, can enhance enzymatic stability and improve pharmacokinetic properties. rhhz.net
The following table summarizes the key challenges and opportunities in peptide research:
| Area | Challenges | Opportunities |
| Stability | Susceptibility to enzymatic degradation. frontiersin.org | Structural modifications (e.g., D-peptides) to increase stability. rhhz.net |
| Synthesis | High cost and environmental impact of chemical synthesis. dcatvci.orgnih.gov | Development of green chemistry approaches and recombinant production methods. dcatvci.orgnih.gov |
| Delivery | Poor membrane permeability and bioavailability. researchgate.net | Innovative drug delivery systems and peptide carriers. researchgate.net |
By addressing these challenges and capitalizing on emerging opportunities, the scientific community can unlock the full potential of PMP-D1 and other novel peptides, paving the way for new discoveries and applications in biology and medicine.
Q & A
Q. How is PMP-D1 peptide structurally characterized, and what techniques are critical for validating its disulfide bond arrangement?
PMP-D1 contains conserved cysteine residues forming disulfide bonds critical for its function. Methodologically, researchers should employ:
- Mass spectrometry (MS) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to map disulfide linkages .
- Reverse-phase HPLC for purity assessment, coupled with Edman degradation or tandem MS for sequence verification .
- Circular dichroism (CD) to confirm secondary structure under physiological conditions .
Q. What experimental models are appropriate for initial functional studies of PMP-D1?
PMP-D1 is derived from migratory locusts (Locusta migratoria), making insect neuroendocrine systems a primary model. Key steps include:
- In vitro assays using locust brain tissue extracts to study peptide release mechanisms .
- RNA interference (RNAi) to knock down PMP-D1 expression and observe phenotypic changes in locomotion or feeding behavior.
- Cross-species comparisons with granulins in mammals to infer conserved roles in growth regulation .
Q. How should researchers design dose-response studies for PMP-D1 bioactivity assays?
- Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture threshold and saturation effects.
- Include negative controls (e.g., scrambled peptide sequences) to rule out non-specific interactions.
- Validate results with multiple biological replicates (n ≥ 3) and technical replicates to address variability in peptide solubility .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for PMP-D1 be resolved?
Discrepancies may arise from batch-to-batch variability or assay conditions. Mitigation strategies include:
- Standardized peptide synthesis protocols : Request peptide content analysis and TFA removal (<1%) for cell-based assays .
- Meta-analysis of raw data : Apply the Cochrane risk-of-bias tool to assess experimental rigor across studies, focusing on blinding and randomization .
- Sensitivity analysis : Quantify how variations in buffer pH, temperature, or protease inhibitors affect activity .
Q. What computational approaches are suitable for predicting PMP-D1’s interactions with neuronal receptors?
- Molecular docking simulations : Use tools like AutoDock Vina with granulins’ crystal structures (e.g., PDB 1GFC) as templates .
- Machine learning models : Train classifiers on peptide-receptor interaction datasets (e.g., PepVis) to identify binding motifs .
- Dynamic network analysis : Apply Gaussian network models (GNMs) to map conformational changes upon receptor binding .
Q. How can researchers optimize in vivo delivery of PMP-D1 for neuroendocrine studies?
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance blood-brain barrier penetration, with in vivo tracking via fluorescence labeling .
- Microdialysis systems : Implant probes in locust brains to monitor real-time peptide release dynamics .
- Ethical frameworks : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance innovation with animal welfare .
Q. What methodologies address uncertainty in quantifying PMP-D1 in complex biological matrices?
- Isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled PMP-D1 for absolute quantification .
- Immunoaffinity enrichment : Develop monoclonal antibodies against PMP-D1’s non-conserved regions to improve specificity in ELISA .
- Error propagation modeling : Calculate combined uncertainty using the GUM framework , incorporating variability from extraction efficiency and instrument precision .
Data Management and Reproducibility
Q. How should PMP-D1 research data be managed to comply with FAIR principles?
- Data Management Plans (DMPs) : Document peptide synthesis protocols, raw MS files, and bioassay conditions in machine-readable formats (e.g., .mzML for MS data) .
- Repository selection : Deposit datasets in domain-specific repositories like PRIDE Archive for proteomics data or Zenodo for cross-disciplinary access .
- Metadata standards : Use controlled vocabularies (e.g., PSI-MOD for post-translational modifications) to enhance interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
